![molecular formula C12H15ClN2O3S B2709918 4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione CAS No. 1808458-45-8](/img/structure/B2709918.png)
4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloropyridine-4-carbonyl chloride with 6-methyl-1λ6,4-thiazepane-1,1-dione . The chloropyridine moiety reacts with the thiazepane ring, resulting in the formation of the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C~6~H~3~Cl~2~NO . It consists of a chloropyridine ring fused to a thiazepane ring. The chlorine atoms and carbonyl group contribute to its overall structure. The three-dimensional arrangement of atoms can be visualized using computational methods or X-ray crystallography .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Investigating its reactivity with different nucleophiles or electrophiles would provide insights into its versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-9-7-15(4-5-19(17,18)8-9)12(16)10-2-3-14-11(13)6-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQEVLZEZYPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)(=O)C1)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridine-4-carbonyl)-6-methyl-1lambda6,4-thiazepane-1,1-dione |
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